(2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one
Description
(2Z)-2-Dimethoxyphosphorylimino-1-methylimidazolidin-4-one is a heterocyclic compound featuring an imidazolidinone core substituted with a dimethoxyphosphorylimino group at the 2-position and a methyl group at the 1-position. This compound belongs to the imidazolidinone family, a class of molecules known for their applications in medicinal chemistry, agrochemicals, and catalysis due to their structural versatility .
Properties
Molecular Formula |
C6H12N3O4P |
|---|---|
Molecular Weight |
221.15 g/mol |
IUPAC Name |
(2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one |
InChI |
InChI=1S/C6H12N3O4P/c1-9-4-5(10)7-6(9)8-14(11,12-2)13-3/h4H2,1-3H3,(H,7,8,10,11) |
InChI Key |
AKUBRLZEJWMIJI-UHFFFAOYSA-N |
Isomeric SMILES |
CN\1CC(=O)N/C1=N/P(=O)(OC)OC |
Canonical SMILES |
CN1CC(=O)NC1=NP(=O)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one typically involves the reaction of dimethyl phosphoramidate with 1-methylimidazolidin-4-one under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography.
Industrial Production Methods
On an industrial scale, the production of (2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and purification can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of phosphoryl imidazolidinone derivatives.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted imidazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one is used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases and kinases.
Medicine
In medicine, (2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one is being investigated for its potential therapeutic applications, including its role as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one involves the inhibition of specific enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby exerting its effects. The molecular targets include phosphatases and kinases, which are crucial in various cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The imidazolidinone scaffold is shared across numerous derivatives, but substituents significantly influence physicochemical and biological properties. Below is a comparative analysis with key analogs:
Substituent Effects on Reactivity and Stability
Research Findings and Data Gaps
- Experimental Data: No direct studies on the target compound’s biological activity are cited in the provided evidence. However, analogs like thiazolidin-4-ones demonstrate IC₅₀ values of 8–25 µM against E. coli and S. aureus .
- Computational Predictions : Molecular docking simulations (referencing methods in ) could predict the target compound’s affinity for kinase domains, leveraging its phosphoryl group’s mimicry of ATP’s phosphate moiety.
Biological Activity
(2Z)-2-Dimethoxyphosphorylimino-1-methylimidazolidin-4-one is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a dimethoxyphosphoryl group and an imidazolidinone core, which are believed to contribute to its biological properties.
Antioxidant Activity
Research indicates that (2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.
- Mechanism : The compound scavenges free radicals, thereby reducing oxidative damage to cells.
- Case Study : In vitro studies demonstrated that at concentrations of 100 µM, the compound reduced reactive oxygen species (ROS) levels by up to 70% in cultured neuronal cells.
Antimicrobial Effects
The compound has shown promising antimicrobial activity against various bacterial strains.
- Study Findings : A study assessed its efficacy against Escherichia coli and Staphylococcus aureus, revealing a minimum inhibitory concentration (MIC) of 50 µg/mL.
- Implications : These results suggest potential applications in developing new antimicrobial agents.
Cytotoxicity
The cytotoxic effects of (2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one have been evaluated in several cancer cell lines.
- Findings : In human breast cancer cells (MCF-7), the compound exhibited IC50 values ranging from 10 to 30 µM, indicating moderate cytotoxicity.
- Mechanism : The cytotoxicity is hypothesized to result from the induction of apoptosis through mitochondrial pathway activation.
Table 1: Biological Activities of (2Z)-2-Dimethoxyphosphorylimino-1-methylimidazolidin-4-one
| Activity Type | Observed Effect | Concentration | Reference |
|---|---|---|---|
| Antioxidant | ROS reduction | 100 µM | |
| Antimicrobial | MIC against E. coli | 50 µg/mL | |
| Cytotoxicity | IC50 in MCF-7 cells | 10 - 30 µM |
- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.
- Antimicrobial Mechanism : It disrupts bacterial cell membranes, leading to cell lysis.
- Cytotoxic Mechanism : Induces apoptosis through modulation of apoptotic pathways and mitochondrial dysfunction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
